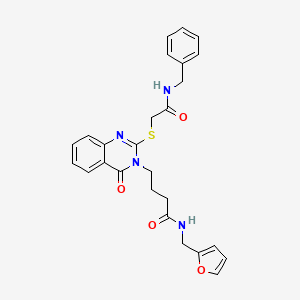
4-(2-((2-(benzylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-((2-(benzylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)butanamide is a useful research compound. Its molecular formula is C26H26N4O4S and its molecular weight is 490.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(2-((2-(benzylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)butanamide is a synthetic derivative belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by various studies and data.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a quinazolinone core, which is known for its diverse pharmacological properties, including anticancer and antimicrobial activities.
Antimicrobial Activity
Research indicates that compounds with similar structures to the target compound exhibit significant antimicrobial properties. For instance, derivatives of quinazoline have been tested against various bacterial strains, showing promising results. A study reported that certain quinazoline derivatives displayed minimal inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against standard bacterial strains, outperforming traditional antibiotics like ciprofloxacin .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 0.25 | Effective against Staphylococcus aureus |
| Compound B | 1.0 | Effective against Escherichia coli |
| Target Compound | TBD | Pending evaluation |
Anticancer Activity
The anticancer potential of quinazoline derivatives has also been extensively studied. The MTT assay results from various studies indicate that similar compounds exhibit cytotoxic effects against several cancer cell lines, including human melanoma and lung carcinoma cells . The target compound is hypothesized to possess similar properties due to its structural similarities.
A comparative analysis of anticancer activities is shown below:
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound C | A549 (lung) | 15 | |
| Compound D | HTB-140 (melanoma) | 20 | |
| Target Compound | TBD | TBD | Pending evaluation |
The proposed mechanism for the biological activity of the target compound involves the inhibition of key enzymes and pathways associated with microbial and cancer cell proliferation. The presence of the furan moiety is believed to enhance the bioactivity through interactions with biological targets, potentially leading to increased efficacy in both antimicrobial and anticancer applications .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of quinazoline derivatives revealed that compounds with thioether linkages exhibited enhanced antibacterial activity compared to their non-thioether counterparts. This suggests that the thio group present in our target compound may similarly contribute to its antimicrobial potency .
- Cytotoxicity Evaluation : In vitro studies on related compounds demonstrated low cytotoxicity against normal cell lines while effectively inhibiting cancer cell growth. This characteristic is crucial for developing therapeutic agents with minimized side effects .
- Molecular Docking Studies : Computational studies using molecular docking techniques have shown that quinazoline derivatives can effectively bind to active sites of target proteins involved in cancer progression and microbial resistance mechanisms, suggesting a rational basis for their design and synthesis .
属性
IUPAC Name |
4-[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4S/c31-23(28-17-20-10-7-15-34-20)13-6-14-30-25(33)21-11-4-5-12-22(21)29-26(30)35-18-24(32)27-16-19-8-2-1-3-9-19/h1-5,7-12,15H,6,13-14,16-18H2,(H,27,32)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBRONZZDZOQOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














